2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone
Description
The compound 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone (hereafter referred to by its systematic name) is a bicyclic pyrrolidine derivative with a fused pyrrolo[3,4-c]pyrrole core. Its structure features a ketone group bridging the bicyclic amine system and a furan-2-yl substituent.
Key structural attributes include:
- Bicyclic scaffold: The hexahydropyrrolo[3,4-c]pyrrole system provides rigidity and stereochemical complexity, enhancing receptor binding specificity.
- Furan-2-yl group: The oxygen-containing heterocycle may influence pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-2-1-3-15-10)13-6-8-4-12-5-9(8)7-13/h1-3,8-9,12H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOBDWKUWQKDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hexahydropyrrolo[3,4-c]pyrrole moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce different hexahydropyrrolo[3,4-c]pyrrole derivatives.
Scientific Research Applications
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their pharmacological and physicochemical properties.
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-ylmethanone (CAS 1689931-35-8)
- Structural similarity : Differs by a methyl substitution at the furan-3 position .
- Synthesis : Prepared via analogous methods, such as coupling a hexahydropyrrolo[3,4-c]pyrrole intermediate with a substituted furan carbonyl chloride .
Seltorexant (JNJ-42847922, CAS 1293281-49-8)
- Structure: [2-(4,6-dimethylpyrimidin-2-yl)-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone .
- Key differences :
- Replaces the furan-2-yl group with a 2-fluoro-6-(triazol-2-yl)phenyl moiety.
- Incorporates a 4,6-dimethylpyrimidin-2-yl substituent on the bicyclic core.
- Pharmacology : A selective orexin-2 receptor (OXR-2) antagonist with applications in insomnia and major depressive disorder (MDD) . Clinical trials demonstrate a plasma half-life of ~6–8 hours and high CNS penetration due to optimized lipophilicity (logP ~2.8) .
- Synthesis : Involves multistep coupling reactions, including Buchwald-Hartwig amination and palladium-catalyzed cross-coupling .
(1H-Benzo[d][1,2,3]triazol-5-yl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride (Compound 27)
- Structure : Features a benzotriazole group instead of furan .
- Pharmacology : Reported as a precursor to protease-activated receptor (PAR) antagonists. The benzotriazole moiety enhances hydrogen-bonding interactions with target enzymes.
- Synthesis: Deprotection of a Boc-protected intermediate using HCl in 2-propanol, yielding an 87% isolated yield .
Comparative Data Table
Research Findings and Implications
Structural Flexibility : The hexahydropyrrolo[3,4-c]pyrrole core tolerates diverse substituents, enabling fine-tuning of receptor affinity. For example, Seltorexant’s triazole-phenyl group confers high OXR-2 selectivity, whereas the target compound’s furan may favor alternative targets .
Seltorexant’s fluorophenyl-triazolyl group mitigates this issue, suggesting a trade-off between stability and synthetic complexity .
Synthetic Accessibility : The target compound’s synthesis is likely simpler than Seltorexant’s, which requires palladium-mediated steps . However, yields for analogous compounds vary widely (73–87%), highlighting the need for optimized protocols .
Biological Activity
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies focusing on its pharmacological effects.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
- Molecular Formula: C11H14N2O2
- Molecular Weight: 218.24 g/mol
The structure comprises a pyrrolo-pyrrole framework fused with a furan moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity: Several studies have highlighted the cytotoxic effects of pyrrole derivatives against various cancer cell lines. For instance, compounds derived from pyrrolo[3,4-c]pyridine demonstrated significant antiproliferative effects against HepG2 and EACC cell lines .
- Antimicrobial Properties: The compound has shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Antioxidant Activity: Pyrrole derivatives are also recognized for their antioxidant properties, which contribute to their cytoprotective effects .
Synthesis
The synthesis of 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone typically involves multi-step reactions starting from simple pyrrole derivatives. The synthesis process can include:
- Formation of Pyrrole Derivatives: Initial synthesis of pyrrole rings through cyclization reactions.
- Furan Integration: Introduction of furan moieties via electrophilic substitution or condensation reactions.
- Final Modification: Acylation or alkylation to achieve the desired methanone structure.
Case Study 1: Antitumor Activity
A study investigated the antiproliferative effects of various pyrrole derivatives including 2,3,3a,4,6,6a-hexahydro derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 cells. The mechanism was linked to apoptosis induction through caspase activation .
Case Study 2: Antimicrobial Effects
In another study focused on antimicrobial activity, derivatives of this compound were tested against common pathogens. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Study 3: Antioxidant Properties
The antioxidant activity was evaluated using DPPH radical scavenging assays. Compounds similar to 2,3,3a,4,6,6a-hexahydro demonstrated significant free radical scavenging ability with IC50 values comparable to standard antioxidants .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone, and how do reaction conditions influence yield?
The compound’s bicyclic pyrrolidine core can be synthesized via base-assisted cyclization of substituted pyrrolidinones or through [3+2] cycloaddition strategies. For example, describes cyclization of hydroxy-pyrrolidinones with aryl substituents under basic conditions (e.g., NaOH in xylene), yielding 46–63% depending on steric and electronic effects of substituents. Key variables include:
- Solvent polarity : Xylene or toluene for high-temperature reactions to favor cyclization .
- Catalyst selection : Base-assisted deprotonation to activate intermediates .
- Purification : Recrystallization from methanol or ethanol to isolate solids .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this bicyclic system?
1H and 13C NMR are critical for confirming the fused pyrrolidine-pyrrole ring system and furan substitution. For example:
- Pyrrolidine protons : Signals between δ 2.5–4.0 ppm (multiplet patterns due to ring strain and stereochemistry) .
- Furan protons : Distinct doublets at δ 6.3–7.4 ppm (J = 1.5–3.0 Hz for furyl H-3 and H-4) .
- Carbonyl resonance : The methanone carbonyl appears at δ 165–175 ppm in 13C NMR .
Contradictions in coupling constants or unexpected splitting may indicate conformational flexibility or impurities, necessitating 2D NMR (COSY, HSQC) for resolution .
Q. What analytical techniques are essential for validating purity and stability?
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Differential scanning calorimetry (DSC) : Assess thermal stability (e.g., melting points >200°C for crystalline analogs) .
- HPLC with UV detection : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
Advanced Research Questions
Q. How can X-ray crystallography address challenges in determining the stereochemistry of the fused pyrrolidine-pyrrole system?
The compound’s fused bicyclic system introduces stereochemical complexity (e.g., 3a/6a positions). SHELX software ( ) is widely used for refinement:
- Data collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps.
- Twinned crystals : SHELXL’s twin refinement tools resolve overlapping lattices common in strained bicyclic systems .
- ORTEP visualization : Generate 3D thermal ellipsoid plots to validate bond angles and torsional strain (e.g., furan-pyrrolidine dihedral angles) .
Q. What computational methods predict the compound’s bioactivity based on structural analogs?
highlights Seltorexant, a related pyrrolo-pyrrole derivative, as a selective orexin receptor antagonist. Computational strategies include:
- Molecular docking (AutoDock/Vina) : Screen against orexin receptors using the furan moiety as a hydrogen bond acceptor .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro binding affinity .
- MD simulations : Assess conformational stability of the bicyclic core in lipid bilayers .
Q. How do conflicting spectral or crystallographic data arise, and how can they be resolved?
Discrepancies may stem from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond lengths by 0.01–0.05 Å .
- Dynamic NMR effects : Ring puckering in solution vs. static X-ray structures .
Resolution strategies: - Variable-temperature NMR : Identify coalescence temperatures for interconverting conformers.
- DFT calculations : Compare experimental and computed 13C chemical shifts to validate proposed structures .
Q. What are the synthetic bottlenecks in scaling up this compound for preclinical studies?
- Ring-closing steps : Low yields (<50%) due to steric hindrance at the pyrrolidine-pyrrole junction .
- Chiral resolution : Racemization risks during purification of stereocenters (e.g., 3aR/6aR configurations) .
- Byproduct formation : Over-reduction of the furan ring under hydrogenation conditions .
Methodological Recommendations
- Stereochemical analysis : Combine X-ray (SHELXL) and circular dichroism (CD) for absolute configuration assignment .
- Reaction optimization : Employ DoE (Design of Experiments) to map solvent/base interactions in cyclization .
- Bioactivity profiling : Use SPR (surface plasmon resonance) to measure binding kinetics with target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
